2-(4-Methylphenyl)-1H-imidazole
Overview
Description
2-(4-Methylphenyl)-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a 4-methylphenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzylamine with glyoxal in the presence of ammonium acetate, which facilitates the formation of the imidazole ring .
Industrial Production Methods: Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the imidazole ring can be functionalized at different positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
2-(4-Methylphenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.
4-Methyl-2,5-dimethoxyamphetamine: A psychoactive compound with distinct pharmacological properties.
Uniqueness: 2-(4-Methylphenyl)-1H-imidazole stands out due to its versatile reactivity and broad range of applications. Its unique structure allows for diverse functionalization, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
2-(4-methylphenyl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-7H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNDFWPCDITBSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344035 | |
Record name | 2-(4-Methylphenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37122-50-2 | |
Record name | 2-(4-Methylphenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating 2-(4-Methylphenyl)-1H-imidazole into the structure of aromatic polyamides?
A1: The incorporation of this compound, as part of a diamine monomer, influences the properties of the resulting aromatic polyamides. Specifically, the research highlights the impact of this structural unit on the polymers' solubility and glass transition temperature (Tg) [].
Q2: How does the presence of this compound affect the thermal properties of the synthesized polyamides?
A2: The study found that incorporating a phenoxy group adjacent to the imidazole unit, as seen in the diamine 4,5-bis[4-(4-aminophenoxy)phenyl]-2-phenylimidazole, led to a significant decrease in Tg compared to analogous polyamides lacking the phenoxy unit. This suggests that the this compound, in combination with the phenoxy group, introduces flexibility into the polymer backbone, ultimately influencing its thermal properties [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.